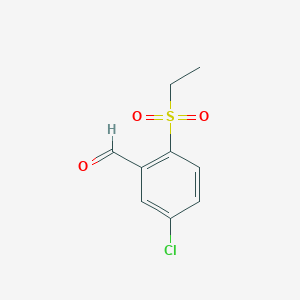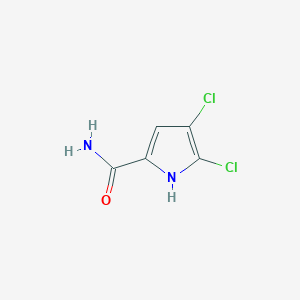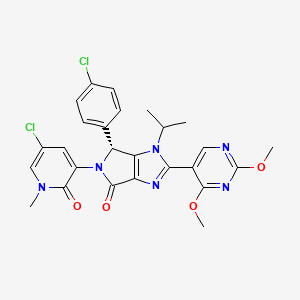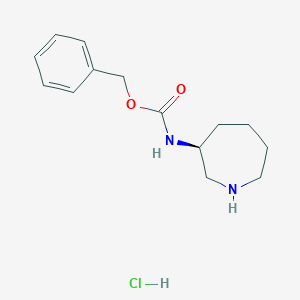![molecular formula C7H8F2O2 B1429847 3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 1823966-34-2](/img/structure/B1429847.png)
3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid
Übersicht
Beschreibung
3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid is a chemical compound with the CAS Number: 1823966-34-2. It has a molecular weight of 162.14 and its IUPAC name is 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylic acid . The compound is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for 3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid is 1S/C7H8F2O2/c8-7(9)1-3-4(2-7)5(3)6(10)11/h3-5H,1-2H2,(H,10,11) . This indicates that the compound has a bicyclic structure with two fluorine atoms attached to the same carbon atom and a carboxylic acid group attached to another carbon atom in the ring.Physical And Chemical Properties Analysis
3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid is a white to yellow solid at room temperature . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen
Environmental Degradation and Fate
Polyfluoroalkyl chemicals, which share some structural similarities with 3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid, have been a subject of extensive study due to their persistent nature and potential for environmental degradation into perfluoroalkyl acids (PFAAs) like PFOA and PFOS. These studies aim to understand the environmental fate, degradation pathways, and remediation strategies for such compounds (Liu & Avendaño, 2013). Research into microbial degradation pathways and the environmental biodegradability of fluorinated compounds is crucial for assessing their impact and managing their presence in ecosystems.
Alternative Fluorinated Compounds
The search for safer alternatives to long-chain PFCAs and PFSAs has led to the investigation of fluorinated alternatives, including shorter-chain compounds and those with different functional groups. Studies review the environmental releases, persistence, and exposure risks of these alternatives to assess their safety compared to well-studied compounds like PFOA and PFOS (Wang et al., 2013). This research is pivotal in guiding the development of new fluorinated compounds with reduced environmental and health risks.
Biocatalyst Inhibition and Industrial Applications
Understanding the interaction between carboxylic acids, including fluorinated acids, and microbial systems is essential for biotechnological applications and the development of bioremediation strategies. Research on the inhibition of microbial systems by carboxylic acids offers insights into how these compounds affect biological wastewater treatment processes and can inform the engineering of more robust microbial strains for industrial applications (Jarboe et al., 2013).
Toxicity and Human Health Risk Assessment
The toxicological profile and risk assessment of perfluorinated compounds, including potential impacts on human health, are critical areas of research. Studies focus on developing toxicity values, understanding the mechanisms of action, and assessing the risks associated with exposure to these compounds. This research is fundamental for regulatory purposes and the safe use of fluorinated chemicals in various applications (Luz et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
3,3-difluorobicyclo[3.1.0]hexane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O2/c8-7(9)1-3-4(2-7)5(3)6(10)11/h3-5H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCURIODBIIVRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)CC1(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



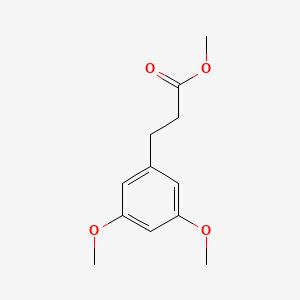
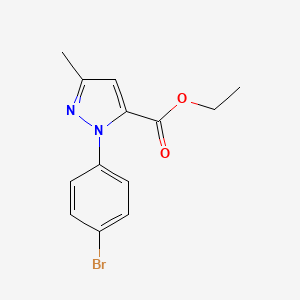
![4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B1429769.png)



![3-(Piperazin-1-ylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B1429775.png)
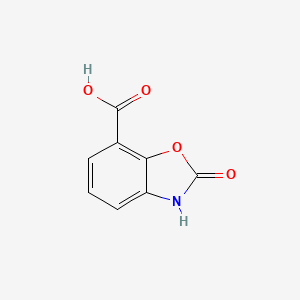
![N-(5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazol-2-yl)acetamide](/img/structure/B1429777.png)
